molecular formula C23H25P B15159861 (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane CAS No. 828282-52-6

(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane

Cat. No.: B15159861
CAS No.: 828282-52-6
M. Wt: 332.4 g/mol
InChI Key: LPXNVYKZXGXJBD-UHFFFAOYSA-N
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Description

(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group bonded to a 2-methyl-4-phenylbutan-2-yl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 2-methyl-4-phenylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with different substituents.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.

Scientific Research Applications

(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new catalysts and polymers.

Mechanism of Action

The mechanism by which (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific reaction or process it is used in.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Diphenylphosphine: A simpler analog with two phenyl groups and one hydrogen atom.

    (2-Methyl-4-phenylbutan-2-yl)phosphane: Similar structure but with different substituents.

Uniqueness

(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is unique due to its specific combination of substituents, which can influence its reactivity and the stability of the complexes it forms. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

828282-52-6

Molecular Formula

C23H25P

Molecular Weight

332.4 g/mol

IUPAC Name

(2-methyl-4-phenylbutan-2-yl)-diphenylphosphane

InChI

InChI=1S/C23H25P/c1-23(2,19-18-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3

InChI Key

LPXNVYKZXGXJBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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